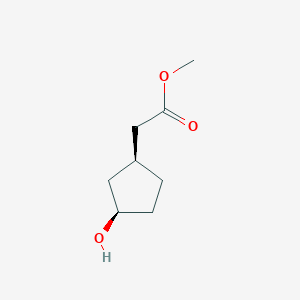

![molecular formula C15H22N2O4 B589683 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde CAS No. 92700-82-8](/img/structure/B589683.png)

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde

Overview

Description

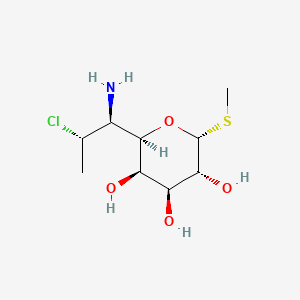

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C15H22N2O4. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperazine ring substituted with a 2,3,4-trimethoxyphenylmethyl group and a formyl group at the nitrogen atom.

Mechanism of Action

Target of Action

N-Formyl Trimetazidine, also known as 4-(2,3,4-Trimethoxybenzyl)piperazine-1-carbaldehyde or 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde, primarily targets the 3-ketoacyl coenzyme A thiolase . This enzyme plays a crucial role in the metabolic process of fatty acid oxidation .

Mode of Action

The compound interacts with its target by inhibiting the activity of 3-ketoacyl coenzyme A thiolase . As a result, it prevents the acidic conditions that exacerbate ischemic injury . The evidence for this mechanism is controversial .

Biochemical Pathways

By inhibiting fatty acid oxidation, N-Formyl Trimetazidine shifts the heart’s energy substrate preference from fatty acids to glucose . This shift enhances the efficiency of oxygen consumption and ATP production, thereby preserving the heart’s energy reserve . It also prevents the accumulation of toxic metabolites during ischemia .

Pharmacokinetics

The compound is well-absorbed with a bioavailability that is completely absorbed at around 5 hours, and steady state is reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours, and it is mainly excreted renally (unchanged) . Exposure is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .

Result of Action

The action of N-Formyl Trimetazidine results in improved heart function and reduced symptoms of angina pectoris . It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .

Action Environment

Environmental factors such as the patient’s overall health, diet, and other medications can influence the compound’s action, efficacy, and stability. For instance, renal impairment can increase the exposure of the drug

Biochemical Analysis

Biochemical Properties

It is known that Trimetazidine, from which N-Formyl Trimetazidine is derived, has a mechanism of action through inhibition of long-chain 3-ketoacyl CoA thiolase activity, thus inhibiting the fatty acid oxidation and stimulating glucose utilization . The specific enzymes, proteins, and other biomolecules that N-Formyl Trimetazidine interacts with are yet to be identified.

Cellular Effects

Trimetazidine has been shown to have effects on cell viability, apoptosis, and ATP levels in human breast cancer cells . It would be interesting to investigate if N-Formyl Trimetazidine has similar effects.

Molecular Mechanism

It is suggested that the formation of N-Formyl Trimetazidine is via amidation of the piperazine moiety of Trimetazidine by formic acid

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of N-Formyl Trimetazidine in animal models. Trimetazidine has been shown to improve angiogenesis and tissue perfusion in ischemic rat skeletal muscle .

Metabolic Pathways

Trimetazidine is known to improve glucose utilization for energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:

Formation of 2,3,4-Trimethoxybenzyl Chloride: This intermediate is prepared by reacting 2,3,4-trimethoxybenzyl alcohol with thionyl chloride.

N-Alkylation of Piperazine: The 2,3,4-trimethoxybenzyl chloride is then reacted with piperazine to form 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carboxylic acid.

Reduction: 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is employed in studies investigating the biological activity of piperazine derivatives, including their potential as enzyme inhibitors and receptor modulators

Comparison with Similar Compounds

Similar Compounds

1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: Similar structure but lacks the formyl group.

Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

1-Formyl-4-(2,3,4-trimethoxybenzyl)piperazine Hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring, a trimethoxyphenyl group, and a formyl group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name |

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16/h4-5,11H,6-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHURJNCDEVRNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709909 | |

| Record name | 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92700-82-8 | |

| Record name | 4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-Formyl Trimetazidine form during the manufacturing of Trimetazidine Dihydrochloride tablets?

A: N-Formyl Trimetazidine, an impurity, can arise during the tablet formulation of Trimetazidine Dihydrochloride. This occurs via an amidation reaction between the piperazine moiety of Trimetazidine and formic acid. [] Formic acid may be present as a residual solvent in the tablet binder. [] The use of specific packaging can help minimize the formation of this impurity. []

Q2: What analytical techniques are used to identify and quantify N-Formyl Trimetazidine?

A: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been used to identify N-Formyl Trimetazidine. [] This technique allows for the separation and detection of the impurity based on its retention time and mass-to-charge ratio (m/z). [] By comparing the results to a standard of N-Formyl Trimetazidine, researchers can confirm its presence and quantify its levels in Trimetazidine Dihydrochloride formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

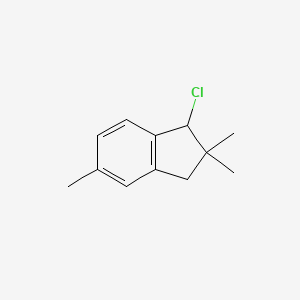

![Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity](/img/structure/B589605.png)